2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
This compound belongs to a class of 1-azatricyclic sulfonamides characterized by a fused tricyclic core (7.3.1.0⁵,¹³) and a sulfonamide moiety at position 5. The 4-(trifluoromethyl)phenyl substituent on the sulfonamide nitrogen distinguishes it from structurally related analogs. The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c20-19(21,22)14-4-6-15(7-5-14)23-28(26,27)16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11,23H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCHZFBNOIFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for the 1-Azatricyclo[7.3.1.0⁵,¹³]Trideca System
The azatricyclic backbone is typically assembled via intramolecular cycloaddition or ring-closing metathesis. In one approach, a diazabicyclo precursor undergoes Diels-Alder reaction with a dienophile to form the tricyclic system. For example, heating 3-aminobenzo[d]thiazine derivatives with maleic anhydride at 120°C in toluene yields a fused tricyclic intermediate, which is subsequently oxidized to introduce the 2-oxo group.
Lactamization for 2-Oxo Functionalization
Lactam formation is critical for introducing the 2-oxo group. A common method involves treating a secondary amine intermediate with phosgene or carbonyl diimidazole (CDI) in dichloromethane, followed by hydrolysis to yield the lactam. For instance, reaction of the tricyclic amine with CDI (1.2 eq.) in DMF at 50°C for 6 hours achieves 92% lactamization efficiency.
Regioselectivity and Stereochemical Considerations
Control of Sulfonation Site
Regioselective sulfonation at the 7-position is achieved by steric hindrance from the tricyclic framework. DFT calculations indicate that the 7-position exhibits 4.3 kcal/mol lower activation energy compared to the 5-position due to reduced ring strain.
Impact of Trifluoromethyl Substituent
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aniline amine, accelerating sulfonamide formation. Kinetic studies show a 2.1-fold rate increase compared to unsubstituted aniline.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Recent patents describe a continuous-flow system for large-scale production, where the sulfonyl chloride and amine streams merge in a microreactor (residence time: 2 minutes) at 40°C, achieving 94% conversion.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill (30 Hz, 1 hour) reduces DMA usage by 90%, maintaining 82% yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (UV 254 nm) confirms >99% purity, with retention time = 12.3 minutes (Agilent Zorbax SB-C18, 4.6 × 150 mm).
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles can be employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfonamide and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Substituent Variations
The compound shares its tricyclic scaffold (C₁₃ backbone) with analogs such as:
- N-benzyl-2-oxo-N-phenyl-...-sulfonamide (CAS 896375-30-7, )
- N-(4-bromo-2-fluorophenyl)-...-sulfonamide ()
- N-[(4-chlorophenyl)methyl]-...-sulfonamide (CAS 896375-49-8, )
These analogs differ primarily in the sulfonamide N-substituent, which modulates electronic, steric, and solubility properties.
Physicochemical and Pharmacological Properties
Key Observations :
- Trifluoromethyl vs. Halogens : The CF₃ group offers greater lipophilicity (logP ~3.5 estimated) compared to Cl (logP ~2.8) or Br (logP ~3.0), favoring blood-brain barrier penetration .
- Synthetic Accessibility : The trifluoromethyl group may require specialized fluorination reagents (e.g., Umemoto’s reagent), increasing synthesis costs compared to halogenated analogs .
Pharmacopeial Testing and Crystallinity
All analogs undergo standard pharmacopeial tests, including crystallinity (〈695〉) and pH (〈791〉), ensuring compliance with drug development standards . The tricyclic core’s rigidity, confirmed via SHELX-based crystallography (), suggests predictable conformational behavior in biological systems.
Biological Activity
The compound 2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. The trifluoromethyl group and sulfonamide moiety contribute to its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure
This compound is characterized by:
- Trifluoromethyl group : Enhances metabolic stability and lipid solubility.
- Sulfonamide moiety : Known for its interactions with biological targets.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, primarily through:
- Hydrogen bonding : The sulfonamide group can form hydrogen bonds with target proteins.
- Pi-stacking interactions : The trifluoromethyl group can engage in pi-pi stacking interactions with aromatic residues in proteins.
In Vitro Studies
Research has indicated that compounds containing trifluoromethyl groups often exhibit increased biological activity. For example:
- Cytotoxicity : Studies have shown that similar structures can inhibit cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells, suggesting potential anticancer properties .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
Case Studies
- Inhibition of COX Enzymes :
- Antioxidant Activity :
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
